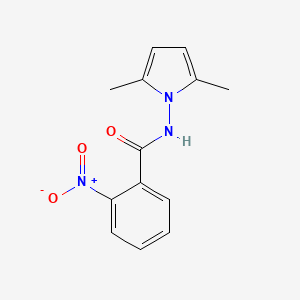![molecular formula C14H9ClN4S B5701749 2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPTH2 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
CPTH2 inhibits the activity of histone acetyltransferase by binding to a specific site on the enzyme. This binding prevents the enzyme from transferring an acetyl group to histone proteins, which leads to the suppression of gene expression. This mechanism of action has been studied in detail and provides a potential target for the development of cancer therapies.
Biochemical and Physiological Effects
CPTH2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis, which is programmed cell death. It has also been shown to improve cognitive function and reduce the accumulation of amyloid beta in the brain. Additionally, CPTH2 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPTH2 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, which makes it suitable for use in biochemical assays. Additionally, CPTH2 has been shown to have a high affinity for its target enzyme, which makes it a potent inhibitor. However, CPTH2 also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, CPTH2 has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
For the study of CPTH2 include the development of more potent inhibitors of histone acetyltransferase, the study of CPTH2 in animal models, and the modification of CPTH2 to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of CPTH2 involves the reaction of 2-amino-3,5-pyridinedicarbonitrile with 4-chlorobenzyl mercaptan in the presence of a base. The reaction occurs under mild conditions and yields CPTH2 as a yellow solid. This synthesis method has been optimized to produce high yields of CPTH2 with high purity.
Applications De Recherche Scientifique
CPTH2 has been studied extensively for its potential applications in the field of medicine. It has been shown to inhibit the activity of histone acetyltransferase, which is an enzyme that plays a crucial role in gene expression. This inhibition leads to the suppression of cancer cell growth and has potential applications in cancer therapy. CPTH2 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to improve cognitive function and reduce the accumulation of amyloid beta, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
2-amino-6-[(4-chlorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4S/c15-12-3-1-9(2-4-12)8-20-14-11(7-17)5-10(6-16)13(18)19-14/h1-5H,8H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDCUFXNLPGPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C(=N2)N)C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)



![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)

![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)

